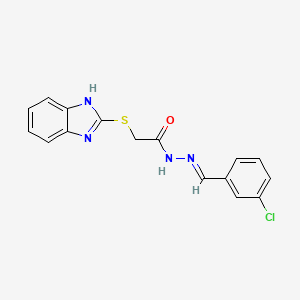

![molecular formula C22H27NO2 B5536603 1-[(2-叔丁基-5-甲基苯氧基)乙酰基]-1,2,3,4-四氢喹啉](/img/structure/B5536603.png)

1-[(2-叔丁基-5-甲基苯氧基)乙酰基]-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves diverse strategies, including direct reactions with tert-butyl-lithium, cyclization reactions, and the use of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) for tert-butoxycarbonylation of amines and phenols (Thompson & Stubley, 1979; Ouchi et al., 2002).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is intricately related to their synthesis routes and the conditions under which these reactions occur. The structure is confirmed through physical data and spectroscopic methods, providing insights into the compound's framework and its potential for further chemical modifications.

Chemical Reactions and Properties

Tetrahydroquinoline compounds participate in various chemical reactions, including carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, showcasing their reactivity and versatility in organic synthesis (Obika et al., 2007). These reactions are critical for the development of complex molecules and understanding the compound's chemical behavior.

科学研究应用

热致变色性质和合成

对具有空间位阻结构的化合物(类似于“1-[(2-叔丁基-5-甲基苯氧基)乙酰基]-1,2,3,4-四氢喹啉”)的研究导致了新型热致变色性质的发现。例如,新型空间位阻环己二烯的不寻常合成和结构分析揭示了由于化合物解离成其组分而在溶液中出现的热致变色行为。此性质可用于开发对温度敏感的材料或传感器 (Komissarov 等人,1991)。

在阿尔茨海默病治疗中的潜力

另一个应用领域是神经退行性疾病(如阿尔茨海默病)的治疗。4-氨基-2,3-聚亚甲基喹啉与丁基羟基甲苯 (BHT) 的杂化物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE)(与阿尔茨海默病进展相关的酶)表现出有效的抑制活性。这些化合物不仅表现出高抗氧化活性,还具有调节β-淀粉样蛋白聚集的潜力,突出了它们作为治疗剂的希望 (Makhaeva 等人,2020)。

化学合成和改性

该化合物的结构还表明了其在化学合成和改性过程中的用途。使用叔丁氧羰基化试剂改性酸性底物的应用表明在复杂有机分子的合成中具有潜在的应用。该方法的特点是在温和条件下具有化学选择性和高产率,对于开发具有特定功能特性的药物和材料至关重要 (Saito 等人,2006)。

材料科学和聚合物化学

此外,对吡咯并[4,3,2-de]喹啉及其衍生物合成的研究强调了该化合物在材料科学和聚合物化学中的相关性。这些合成途径为创造新型材料奠定了基础,这些材料的应用范围从有机电子到生物医学设备 (Roberts 等人,1997)。

属性

IUPAC Name |

2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-16-11-12-18(22(2,3)4)20(14-16)25-15-21(24)23-13-7-9-17-8-5-6-10-19(17)23/h5-6,8,10-12,14H,7,9,13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPRVTRAVLNMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)